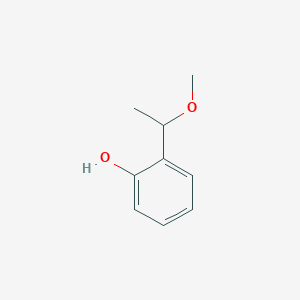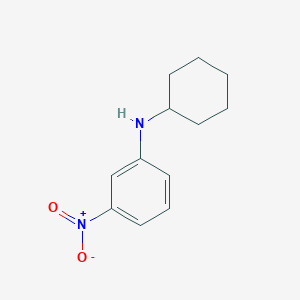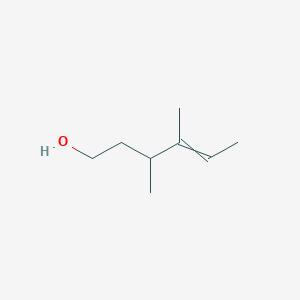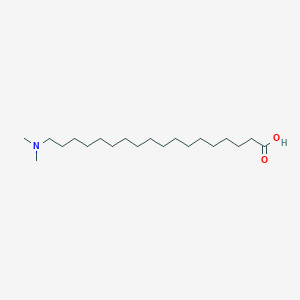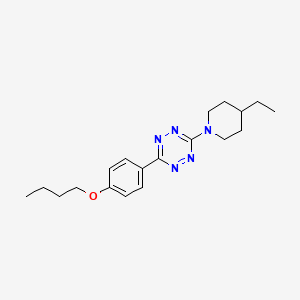![molecular formula C13H19N3O4 B14297333 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 116089-74-8](/img/structure/B14297333.png)
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of an acetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group and two ethoxy groups. This compound is of interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formylhydrazinyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formylhydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxy-N-[4-(2-hydrazinyl)phenyl]acetamide: Lacks the formyl group, which may affect its reactivity and applications.
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its chemical properties.
Uniqueness
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of both the formylhydrazinyl and ethoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
116089-74-8 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2,2-diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O4/c1-3-19-13(20-4-2)12(18)15-10-5-7-11(8-6-10)16-14-9-17/h5-9,13,16H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
WWZGOXFHCVWKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)NC1=CC=C(C=C1)NNC=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


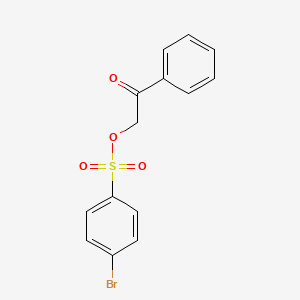

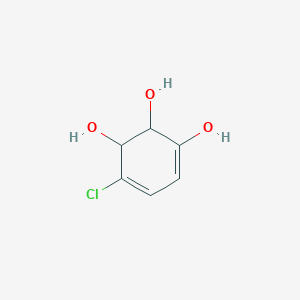
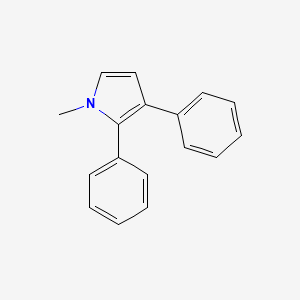
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
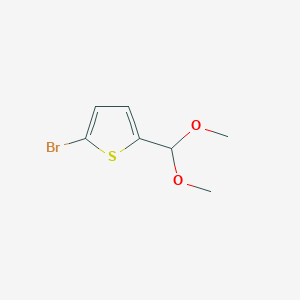
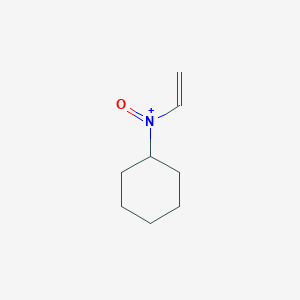
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
